3-Chlorobicyclo[3.2.1]oct-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorobicyclo[321]oct-3-en-2-ol is a bicyclic organic compound with the molecular formula C8H11ClO It is characterized by a chlorine atom attached to a bicyclo[321]octane framework, which includes a double bond and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol can be achieved through several synthetic routes. One common method involves the esterification of 3,4-dichlorobicyclo[3.2.1]-2-octylene under the action of a carboxylate, followed by hydrolysis in a strong alkali . Another route involves the reaction of 3,4-dichlorobicyclo[3.2.1]-2-octylene in a solvent under the action of an inorganic strong alkali-weak acid salt . These methods help reduce the generation of polymers and impurities, improving purification efficiency.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes mentioned above, with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond can be reduced to form a saturated bicyclic compound.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 3-Chlorobicyclo[3.2.1]oct-3-en-2-one.
Reduction: 3-Chlorobicyclo[3.2.1]octane-2-ol.
Substitution: Various substituted bicyclo[3.2.1]oct-3-en-2-ol derivatives.
Scientific Research Applications
3-Chlorobicyclo[3.2.1]oct-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with various biomolecules and catalysts.
Comparison with Similar Compounds
3-Chlorobicyclo[3.2.1]oct-3-en-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-Chlorobicyclo[3.2.1]oct-2-ene: Lacks the hydroxyl group and has a different position for the double bond.
Uniqueness: 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on a bicyclic framework. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
90003-08-0 |
---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
3-chlorobicyclo[3.2.1]oct-3-en-2-ol |
InChI |
InChI=1S/C8H11ClO/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8,10H,1-3H2 |
InChI Key |
MQWROLAKHNHMQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C=C(C2O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.